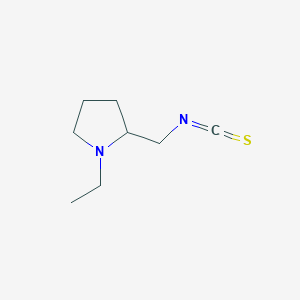

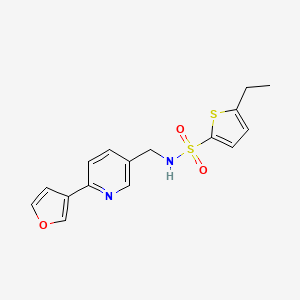

1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-[2-(Vinylthio)ethyl]-2-pyrrolidinone was achieved and further used to prepare water-soluble polymers through polymerization and copolymerization processes . Similarly, 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine was synthesized from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one under specific reaction conditions . These studies demonstrate the versatility of pyrrolidine derivatives in synthesis and the importance of reaction conditions in achieving high yields and purity.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods. For example, the structure of pentasubstituted pyridines was assigned based on 2D heteronuclear correlation experiments and NOE measurements . These techniques are crucial for determining the arrangement of atoms within a molecule and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. The reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids resulted in the formation of pyrido[3,2-d]pyrimidine derivatives, with the nitrogen of the amino acid being incorporated into the fused pyrimidine ring . Additionally, 2-(2-Cyano-1-ethylthioethenyl)pyrroles were coupled with primary and secondary amines to afford 2-(1-amino-2-cyanoethenyl)pyrroles and their cyclic isomers . These reactions highlight the reactivity of pyrrolidine derivatives and their potential for creating a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their specific substituents and molecular structure. While the papers provided do not detail the physical properties of "1-Ethyl-2-(isothiocyanatomethyl)pyrrolidine," they do provide examples of other pyrrolidine derivatives. For instance, the solubility of polymers derived from pyrrolidine compounds can be manipulated for specific applications . The reactivity of these compounds with various nucleophiles and their ability to form stable structures under mild conditions also indicates their chemical robustness .

Applications De Recherche Scientifique

Synthesis of Functionalized Compounds

Facile Coupling for Novel Pyrroles : 2-(2-Cyano-1-ethylthioethenyl)pyrroles, through coupling with amines, lead to the production of 2-(1-amino-2-cyanoethenyl)pyrroles and their cyclic isomers, showcasing a method to generate functionalized pyrroles with potential in pharmaceuticals and agrochemicals (Trofimov et al., 2007).

Quantum Chemical Study of Pyrrolidinones : The study of substituted pyrrolidinones using DFT and quantum chemical calculations reveals insights into their molecular properties, including HOMO, LUMO energy levels, and molecular densities, which are crucial for designing new drugs and materials (Bouklah et al., 2012).

Materials Science Applications

Solid-State Dye-Sensitized Solar Cells : The use of organic ionic plastic crystal electrolytes in solid-state dye-sensitized solar cells demonstrates an innovative approach to enhancing power conversion efficiency and stability, offering a promising direction for sustainable energy technologies (Li et al., 2012).

Electro-Optic Materials : The synthesis and layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores for electro-optic materials highlight the potential for developing advanced nonlinear optical devices, contributing to the field of photonic technologies (Facchetti et al., 2003).

Catalysis and Synthesis

Lewis Acid Catalyzed Reactions : The catalytic activity of Lewis acids in reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates for the synthesis of pyrrolidine and tetrahydroquinoline derivatives showcases the versatility of catalysts in organic synthesis, providing efficient routes to heterocyclic compounds (Lu & Shi, 2007).

Synthesis of Pyrrolylpyridines : The development of a synthetic protocol for pyrrolylpyridines from alkynes and isothiocyanates opens new avenues for the synthesis of biologically active heterocycles, further enriching the toolbox available for medicinal chemistry (Nedolya et al., 2015).

Propriétés

IUPAC Name |

1-ethyl-2-(isothiocyanatomethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-2-10-5-3-4-8(10)6-9-7-11/h8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNCCRAEIDNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CN=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2550649.png)

![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B2550652.png)

![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2550655.png)

![3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2550656.png)

![N-(4-((4-oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)phenyl)acetamide](/img/structure/B2550657.png)

![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-ynamide](/img/structure/B2550662.png)

![N-[(2-methoxyphenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2550663.png)

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)

![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

![Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propylsulfanyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2550668.png)